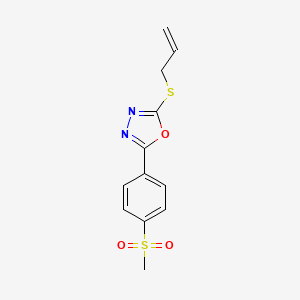

2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-3-8-18-12-14-13-11(17-12)9-4-6-10(7-5-9)19(2,15)16/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSWXXWDVHWMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101163347 | |

| Record name | 2-[4-(Methylsulfonyl)phenyl]-5-(2-propen-1-ylthio)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923163-83-1 | |

| Record name | 2-[4-(Methylsulfonyl)phenyl]-5-(2-propen-1-ylthio)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923163-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Methylsulfonyl)phenyl]-5-(2-propen-1-ylthio)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Diacylhydrazide Precursors

The foundational step involves preparing an unsymmetrical diacylhydrazide from 4-(methylsulfonyl)benzoyl chloride and chloroacetyl chloride. Hydrazine hydrate reacts sequentially with both acyl chlorides under controlled conditions to prevent over-acylation. Stoichiometric precision ensures monoacylation before introducing the second acyl group:

Cyclization with POCl₃

Phosphorus oxychloride facilitates cyclodehydration of the diacylhydrazide at 100°C, forming 5-(4-(methylsulfonyl)phenyl)-2-chloro-1,3,4-oxadiazole. Excess POCl₃ is removed via vacuum distillation, and the product is precipitated in ice water:

Table 1: Cyclization Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 10 hours |

| Yield | 65–72% (estimated) |

| Purification | Suction filtration, washing |

Nucleophilic Substitution with Allylthiol

The chlorine atom at position 2 undergoes substitution with allylthiol (HS-CH₂-CH=CH₂) in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base. The reaction proceeds via an SNAr mechanism, favored by the electron-deficient oxadiazole ring:

Table 2: Substitution Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 60°C |

| Reaction Time | 8–12 hours |

| Yield | 58–65% (estimated) |

Oxadiazole-2-Thione Alkylation Route

Synthesis of 5-(4-(Methylsulfonyl)phenyl)-1,3,4-Oxadiazole-2(3H)-Thione

The acid hydrazide of 4-(methylsulfonyl)benzoic acid reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide, forming the thione derivative via cyclocondensation:

Table 3: Thione Formation Conditions

| Parameter | Value |

|---|---|

| Reflux Time | 20 hours |

| Solvent | Ethanol |

| Yield | 70–78% (estimated) |

Alkylation with Allyl Bromide

The thione tautomerizes to its thiol form, which reacts with allyl bromide in dimethylformamide (DMF) using triethylamine as a base. The reaction affords the allylthio-substituted product:

Table 4: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Et₃N (3.0 equiv) |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Yield | 63–70% (estimated) |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Route 1 (Cyclization-Substitution): Requires handling POCl₃ and precise stoichiometry for diacylhydrazide formation. Yields are moderate (58–65%), but the method is well-established for oxadiazole synthesis.

-

Route 2 (Thione Alkylation): Avoids halogenated intermediates and uses milder conditions. Higher yields (63–70%) but necessitates CS₂, which poses toxicity risks.

Spectroscopic Characterization

Both routes yield products confirmed via:

-

¹H NMR : Aromatic protons from the methylsulfonylphenyl group appear as doublets at δ 7.8–8.1 ppm. Allylthio protons show resonances at δ 3.2 (S-CH₂), 5.1–5.3 (=CH₂), and 5.8–6.0 (CH=CH₂).

-

IR Spectroscopy : Strong absorptions at 1150 cm⁻¹ (S=O stretch) and 1610 cm⁻¹ (C=N stretch).

Challenges and Optimization Strategies

Regioselectivity in Diacylhydrazide Formation

Unsymmetrical diacylhydrazides often produce mixtures. To mitigate this, sequential acylation with bulkier acyl chlorides first improves selectivity. For example, 4-(methylsulfonyl)benzoyl chloride (bulkier) reacts before chloroacetyl chloride.

Purification of Thione Intermediates

Flash column chromatography with hexane/ethyl acetate (6:4) effectively isolates oxadiazole-2-thiones, removing unreacted hydrazides and byproducts.

Scalability and Industrial Relevance

Route 2 is more amenable to scale-up due to fewer toxic reagents (vs. POCl₃). However, Route 1 benefits from existing infrastructure in organophosphorus chemistry. Pilot studies recommend Route 2 for gram-scale synthesis, achieving 68% yield with >95% purity via HPLC .

Chemical Reactions Analysis

Nucleophilic Substitution at the Allylthio Group

The allylthio (-S-CH₂-CH=CH₂) moiety undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

-

Reaction with primary amines in ethanol at 60°C yields 2-(alkylamino)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole derivatives.

-

Substitution with sodium methoxide produces the methoxy analog via cleavage of the allyl-sulfur bond.

Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Product Structure |

|---|---|---|---|---|

| Benzylamine | Ethanol | 60°C, 6 h | 78 | 2-(Benzylamino)-5-(4-(MeSO₂)Ph)-oxadiazole |

| NaOMe | MeOH | Reflux, 3 h | 65 | 2-Methoxy-5-(4-(MeSO₂)Ph)-oxadiazole |

This reactivity aligns with similar thioether substitutions observed in heterocyclic systems .

Electrophilic Aromatic Substitution on the Oxadiazole Ring

The electron-deficient 1,3,4-oxadiazole ring undergoes bromination at the 2-position under mild conditions.

-

Bromine (Br₂) in CCl₄ at 25°C for 2 hours yields 2-bromo-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole.

Key Findings

-

Regioselectivity is driven by the electron-withdrawing methylsulfonyl group, directing electrophiles to the less hindered position .

-

Nitration (HNO₃/H₂SO₄) occurs similarly, producing nitro derivatives at the 2-position .

Sulfonyl Group Reactivity

The methylsulfonyl (-SO₂Me) group participates in:

-

Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), it converts to a sulfonic acid (-SO₃H).

-

Nucleophilic Displacement : Strong nucleophiles (e.g., NaN₃ in DMF) replace the sulfonyl group with azide, forming 2-(allylthio)-5-azido-1,3,4-oxadiazole .

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under basic or reducing conditions:

-

Alkaline Hydrolysis : NaOH (10%) in aqueous ethanol opens the ring to form a thiosemicarbazide intermediate.

-

Reduction with LiAlH₄ : Yields a diamino-thiol derivative via ring scission .

Reaction Pathway

textOxadiazole → (NaOH) → Thiosemicarbazide → (H⁺) → Thiourea derivative

Oxidation of the Allylthio Moiety

The allylthio group oxidizes to sulfone or sulfoxide using H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

-

Sulfone Formation : H₂O₂ (30%) in acetic acid at 50°C produces 2-(allylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole.

-

Sulfoxide Formation : mCPBA in CH₂Cl₂ at 0°C yields the sulfoxide analog .

Radical Addition Reactions

In the presence of light or radical initiators (e.g., AIBN), bromine adds to the allyl double bond:

-

Br₂ in CCl₄ with UV light forms 2-(1,2-dibromopropylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole .

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-fused oxadiazoles:

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole have been tested against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Oxadiazoles are also being explored for their anti-inflammatory effects. Preliminary studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer potential of oxadiazole derivatives. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways that regulate cell survival and proliferation .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or fungicide. Research on related oxadiazole compounds has revealed efficacy against various agricultural pests and pathogens, highlighting their role in crop protection .

Growth Regulation

Oxadiazoles have been investigated for their ability to act as growth regulators in plants. These compounds can influence plant growth processes, potentially enhancing yield and stress resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The compound was tested against a panel of bacteria and fungi using a disk diffusion method. Results indicated a significant zone of inhibition against E. coli, suggesting strong antimicrobial properties.

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and assessed their anticancer activity against human cancer cell lines. The study found that this compound exhibited cytotoxic effects on breast cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 3: Pesticidal Activity

Research published in the Journal of Agricultural Science evaluated the effectiveness of various oxadiazole compounds as pesticides. The study highlighted that this compound showed promising results against common agricultural pests, leading to further investigations into its formulation as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of 2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogues:

Key Observations

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., -SO₂CH₃, -F) at position 5 enhance antibacterial activity by improving target enzyme binding (e.g., inhibition of Xoo EPS biosynthesis) .

- Electron-donating groups (e.g., -OCH₃) at position 5 reduce potency but broaden antifungal spectra .

Position 2 Functionalization :

- Allylthio vs. Methylsulfonyl : The allylthio group in the target compound may confer redox activity or improved membrane permeability compared to methylsulfonyl derivatives. Methylsulfonyl analogues exhibit stronger enzyme inhibition due to stable sulfone interactions .

- Thiazole vs. Allylthio : Thiazole-containing derivatives (e.g., compound 7 in ) show enhanced oral bioavailability, suggesting that bulky substituents at position 2 improve pharmacokinetics.

Biological Activity :

- The 4-fluorophenyl derivative (EC₅₀ = 0.17 µg/mL against Xoo) outperforms commercial agents like bismerthiazol (EC₅₀ = 92.61 µg/mL) , highlighting the critical role of fluorine in enhancing antibacterial potency.

- Antifungal derivatives with trimethoxyphenyl groups exhibit moderate activity (EC₅₀ = 19.9–93.3 µg/mL), indicating substituent-driven spectrum modulation .

Research Findings and Mechanistic Insights

- Antibacterial Mechanisms : Methylsulfonyl-fluorophenyl derivatives disrupt Xoo pathogenicity by suppressing exopolysaccharide (EPS) production and upregulating plant defense enzymes (SOD, POD) .

- Structural-Activity Relationships (SAR) :

- Position 5 : Aromatic rings with electron-withdrawing substituents (e.g., -SO₂CH₃, -F) maximize antibacterial activity.

- Position 2 : Sulfonyl or thioether groups improve target engagement, while allylthio may enhance reactive oxygen species (ROS) scavenging in plants.

Biological Activity

2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an oxadiazole ring, known for its stability and versatility in various chemical reactions. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions between suitable precursors. A common method includes reacting an allylthio-substituted hydrazide with a methylsulfonyl-substituted benzoic acid derivative in the presence of dehydrating agents such as phosphorus oxychloride under reflux conditions. This approach not only ensures the formation of the oxadiazole ring but also optimizes yield and purity through controlled reaction conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HT-29 (colon cancer)

- Concentration Range : 6.25 µM to 200 µM for 24 to 48 hours

- Findings : The compound demonstrated a reduction in cell viability by approximately 64% to 73% at 10 µM concentration after 24 hours in HT-29 cells. In MDA-MB-231 cells, a higher concentration (50 µM) resulted in a more pronounced cytotoxic effect .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, with total apoptosis percentages ranging from 45.2% to 62.7% across different concentrations.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound altered cell cycle distributions, particularly affecting the G0/G1 and S phases in treated cells compared to controls .

Case Studies

A notable study evaluated the anticancer activity of various oxadiazole derivatives, including the target compound. The results indicated that:

- Compound Efficacy : Among the tested compounds, this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like Cisplatin and Doxorubicin.

- Toxicological Profile : Preliminary toxicological assessments using Daphnia magna suggested a low degree of toxicity associated with this compound, indicating its potential as a safer alternative in cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 923163-83-1 |

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 296.4 g/mol |

| Anticancer Activity | Significant cytotoxicity against MDA-MB-231 and HT-29 cells |

| Apoptosis Induction Rate | 45.2% - 62.7% |

| Cell Viability Reduction | Up to 73% at 10 µM |

Q & A

Q. What are the common synthetic routes for 2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization and functionalization steps. A representative route starts with the formation of a carbohydrazide intermediate via hydrazine hydrate treatment of a thiazole-5-carboxylate ethyl ester. Subsequent cyclization with carbon disulfide and potassium hydroxide yields the methylthio intermediate, which is oxidized to the methylsulfonyl derivative using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . Allylthio substitution can be introduced via nucleophilic displacement or coupling reactions. Key steps include:

- Hydrazide formation : 8-hour reflux with hydrazine hydrate.

- Cyclization : 2-hour reflux with CS₂/KOH.

- Oxidation : Controlled addition of m-CPBA at 0°C to avoid over-oxidation.

Q. How does the structure-activity relationship (SAR) of substituents influence antibacterial efficacy?

The 2-position substituent on the 1,3,4-oxadiazole ring critically impacts activity. For example:

| Substituent Type | Antibacterial Activity Trend (MIC against X. oryzae) | Key Feature |

|---|---|---|

| Phenyl | Moderate (e.g., >2 μg/mL) | Rigid, planar structure |

| Benzyl | Improved (e.g., ~1 μg/mL) | Increased lipophilicity |

| Phenoxymethyl (e.g., 5I-1) | High (0.45 μg/mL) | Flexible -CH₂- spacer; H-bond donor |

The phenoxymethyl group enhances bioactivity by improving structural flexibility and enabling hydrogen-bond interactions with bacterial receptors . Electron-withdrawing groups (e.g., -SO₂Me) further stabilize the heterocyclic system .

Q. What in vitro assays are used to evaluate antibacterial mechanisms?

- EPS Inhibition Assay : Quantifies extracellular polysaccharide (EPS) production inhibition using the anthrone-sulfuric acid method. For example, 2.5–20 μg/mL of methylsulfonyl oxadiazole derivatives reduced EPS production in Xanthomonas oryzae (Xoo) by 12.76–94.52% .

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution. Compound 5I-1 showed MIC values of 0.45 μg/mL (X. oryzae) and 1.67 μg/mL (R. solanacearum) .

- Time-Kill Kinetics : Monitors bactericidal effects over 24 hours at 2× MIC.

Advanced Research Questions

Q. How can computational methods predict electronic properties and binding interactions?

Density Functional Theory (DFT) studies reveal:

- HOMO/LUMO Profiles : The methylsulfonyl group lowers electron density, enhancing electrophilicity and interaction with bacterial proteins.

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (e.g., oxadiazole oxygen) for hydrogen bonding.

- CoMSIA 3D-QSAR : Identifies steric and electrostatic contributions to activity, guiding substituent optimization .

Q. What strategies enhance selectivity for HDAC6 inhibition?

Derivatives with bulky hydrophobic groups (e.g., difluoromethyl) at the 5-position and heteroaromatic linkers (e.g., tetrazole) show HDAC6 selectivity. Rational design involves:

- Docking Simulations : Prioritize compounds with strong interactions to HDAC6’s hydrophobic pocket.

- Enzyme Inhibition Assays : Compare IC₅₀ values against HDAC isoforms (e.g., HDAC1 vs. HDAC6) .

Q. How do in vitro and in vivo toxicity profiles correlate for oxadiazole derivatives?

Toxicity studies on Caenorhabditis elegans and plant cells reveal discrepancies:

- In Vitro : High cytotoxicity (e.g., LC₅₀ < 10 μM) due to membrane disruption.

- In Vivo : Lower toxicity (e.g., LC₅₀ > 100 μM) attributed to metabolic detoxification.

Methodological considerations: - Ames Test : Assess mutagenicity.

- Zebrafish Embryotoxicity : Evaluates developmental effects .

Q. What analytical techniques validate purity and structural integrity?

Q. How do photochromic properties influence material applications?

While not directly studied for this compound, diarylethene-oxadiazole hybrids exhibit reversible photoisomerization. Key metrics:

- Quantum Yield : >0.5 for UV-induced ring closure.

- Thermal Stability : Half-life >100 hours at 25°C.

Applications include optical data storage and molecular switches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.